![molecular formula C23H14F3N3O B2776341 1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline CAS No. 932280-47-2](/img/structure/B2776341.png)
1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline, also known as DFPMQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine and biology.
科学的研究の応用
Quinoline Derivatives as Corrosion Inhibitors
Quinoline derivatives are known for their effectiveness as anticorrosive materials. Their high electron density allows for the formation of stable chelating complexes with metallic surfaces, significantly improving materials' resistance to corrosion. This application is of particular importance in industrial settings where metal preservation is crucial (Verma, Quraishi, & Ebenso, 2020).
Optoelectronic Material Development
Quinazoline and pyrimidine derivatives, which share structural similarities with quinoline compounds, have been extensively researched for their applications in optoelectronics. These compounds are incorporated into π-extended conjugated systems to create novel materials for organic light-emitting diodes (OLEDs), photovoltaic cells, and various sensors. Their unique luminescent properties make them valuable in the development of advanced electronic devices (Lipunova et al., 2018).
Anticancer Research
The structural framework of quinoline and its derivatives has been explored for potential anticancer activities. These compounds interact with biological targets involved in cancer progression, offering pathways for the development of new therapeutic agents. Research on quinoline alkaloids and their synthetic analogs has revealed their capability to inhibit tumor growth and proliferation, suggesting their utility in cancer treatment strategies (Shang et al., 2018).
Sensing and Detection Applications
Pyrimidine and quinoline derivatives have found applications as optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable for detecting various chemical and biological substances. These sensing materials are used in environmental monitoring, clinical diagnostics, and the detection of hazardous materials, showcasing the versatility of quinoline-based compounds (Jindal & Kaur, 2021).
特性
IUPAC Name |
1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-8-methoxypyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F3N3O/c1-30-16-7-8-20-17(11-16)23-18(12-27-20)22(13-2-4-14(24)5-3-13)28-29(23)21-9-6-15(25)10-19(21)26/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMMFMZBYNXNLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=C(C=C(C=C4)F)F)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B2776258.png)
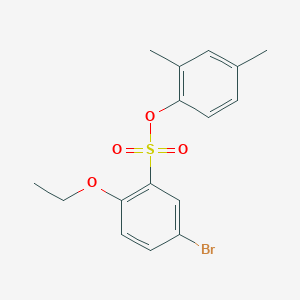
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2776260.png)
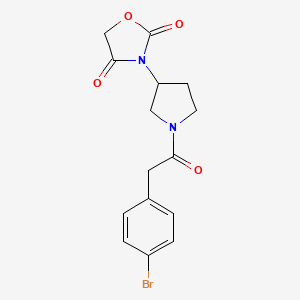
![N-(1-cyanocyclopentyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2776263.png)
![2-(2-chlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2776264.png)
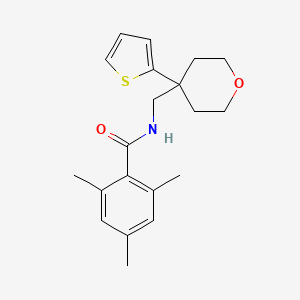
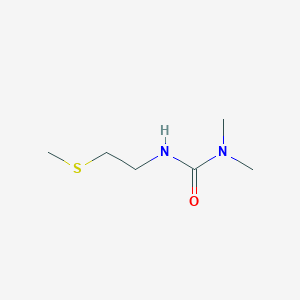
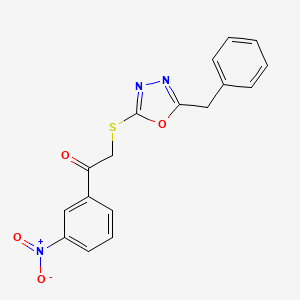

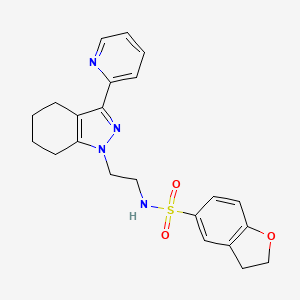


![3,4-diethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2776281.png)
